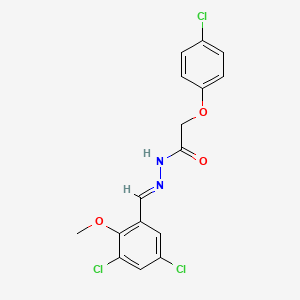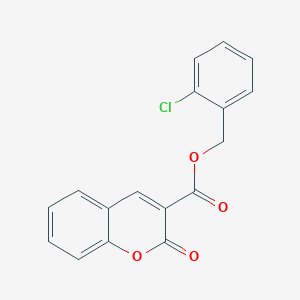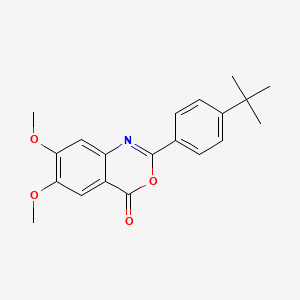![molecular formula C10H16N4O2S2 B5698755 2-{[5-(acetylamino)-1,3,4-thiadiazol-2-yl]thio}-N-(tert-butyl)acetamide](/img/structure/B5698755.png)
2-{[5-(acetylamino)-1,3,4-thiadiazol-2-yl]thio}-N-(tert-butyl)acetamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-{[5-(acetylamino)-1,3,4-thiadiazol-2-yl]thio}-N-(tert-butyl)acetamide, also known as ATB-346, is a novel drug compound that has been developed with the aim of providing an effective treatment for pain and inflammation. ATB-346 is a prodrug of a non-steroidal anti-inflammatory drug (NSAID) called naproxen, which is a widely used pain reliever. The synthesis method of ATB-346 is unique and has been designed to reduce the gastrointestinal side effects associated with NSAIDs.
Wirkmechanismus
2-{[5-(acetylamino)-1,3,4-thiadiazol-2-yl]thio}-N-(tert-butyl)acetamide works by selectively inhibiting COX-2, which is the enzyme responsible for the production of prostaglandins that cause inflammation and pain. By selectively inhibiting COX-2, 2-{[5-(acetylamino)-1,3,4-thiadiazol-2-yl]thio}-N-(tert-butyl)acetamide reduces inflammation and pain without affecting COX-1, which is important for maintaining the integrity of the gastrointestinal tract. This mechanism of action allows for the effective treatment of pain and inflammation with reduced gastrointestinal side effects.
Biochemical and Physiological Effects:
2-{[5-(acetylamino)-1,3,4-thiadiazol-2-yl]thio}-N-(tert-butyl)acetamide has been shown to have superior biochemical and physiological effects compared to naproxen. In preclinical studies, 2-{[5-(acetylamino)-1,3,4-thiadiazol-2-yl]thio}-N-(tert-butyl)acetamide has been shown to reduce the production of pro-inflammatory cytokines, such as interleukin-1β and interleukin-6, and increase the production of anti-inflammatory cytokines, such as interleukin-10. 2-{[5-(acetylamino)-1,3,4-thiadiazol-2-yl]thio}-N-(tert-butyl)acetamide has also been shown to reduce the infiltration of immune cells into inflamed tissues, which is a hallmark of inflammation. These biochemical and physiological effects contribute to the superior efficacy of 2-{[5-(acetylamino)-1,3,4-thiadiazol-2-yl]thio}-N-(tert-butyl)acetamide in reducing pain and inflammation.
Vorteile Und Einschränkungen Für Laborexperimente
2-{[5-(acetylamino)-1,3,4-thiadiazol-2-yl]thio}-N-(tert-butyl)acetamide has several advantages for lab experiments. Firstly, 2-{[5-(acetylamino)-1,3,4-thiadiazol-2-yl]thio}-N-(tert-butyl)acetamide has a unique synthesis method that allows for selective inhibition of COX-2 without affecting COX-1. This allows for the study of the effects of COX-2 inhibition on pain and inflammation without confounding effects on the gastrointestinal tract. Secondly, 2-{[5-(acetylamino)-1,3,4-thiadiazol-2-yl]thio}-N-(tert-butyl)acetamide has been extensively studied in preclinical models of pain and inflammation, which allows for the comparison of its efficacy and safety profile with other NSAIDs. However, one limitation of 2-{[5-(acetylamino)-1,3,4-thiadiazol-2-yl]thio}-N-(tert-butyl)acetamide for lab experiments is that it is a prodrug of naproxen, which means that the effects of naproxen cannot be completely excluded from the observed effects of 2-{[5-(acetylamino)-1,3,4-thiadiazol-2-yl]thio}-N-(tert-butyl)acetamide.
Zukünftige Richtungen
There are several future directions for the study of 2-{[5-(acetylamino)-1,3,4-thiadiazol-2-yl]thio}-N-(tert-butyl)acetamide. Firstly, clinical trials are needed to confirm the superior efficacy and safety profile of 2-{[5-(acetylamino)-1,3,4-thiadiazol-2-yl]thio}-N-(tert-butyl)acetamide compared to other NSAIDs in humans. Secondly, the effects of 2-{[5-(acetylamino)-1,3,4-thiadiazol-2-yl]thio}-N-(tert-butyl)acetamide on other inflammatory conditions, such as psoriasis and multiple sclerosis, should be investigated. Thirdly, the effects of 2-{[5-(acetylamino)-1,3,4-thiadiazol-2-yl]thio}-N-(tert-butyl)acetamide on the immune system should be studied in more detail, as the immune system plays a critical role in inflammation and pain. Finally, the long-term effects of 2-{[5-(acetylamino)-1,3,4-thiadiazol-2-yl]thio}-N-(tert-butyl)acetamide on the gastrointestinal tract should be investigated to ensure its safety for chronic use.
Synthesemethoden
2-{[5-(acetylamino)-1,3,4-thiadiazol-2-yl]thio}-N-(tert-butyl)acetamide is synthesized by a unique method that involves the acetylation of naproxen followed by the addition of a thiadiazole ring to the molecule. The tert-butyl group is then added to the nitrogen atom to form the final compound. This synthesis method has been designed to reduce the gastrointestinal side effects associated with NSAIDs, which are caused by the inhibition of prostaglandin synthesis in the stomach. The addition of the thiadiazole ring to the molecule allows for the selective inhibition of cyclooxygenase-2 (COX-2), which is the enzyme responsible for inflammation and pain, without affecting COX-1, which is important for maintaining the integrity of the gastrointestinal tract.
Wissenschaftliche Forschungsanwendungen
2-{[5-(acetylamino)-1,3,4-thiadiazol-2-yl]thio}-N-(tert-butyl)acetamide has been extensively studied in preclinical models of pain and inflammation. These studies have shown that 2-{[5-(acetylamino)-1,3,4-thiadiazol-2-yl]thio}-N-(tert-butyl)acetamide has superior efficacy compared to naproxen in reducing pain and inflammation, and has a better safety profile. 2-{[5-(acetylamino)-1,3,4-thiadiazol-2-yl]thio}-N-(tert-butyl)acetamide has also been shown to reduce the risk of gastrointestinal side effects, such as ulcers and bleeding, compared to naproxen. These findings have led to the development of 2-{[5-(acetylamino)-1,3,4-thiadiazol-2-yl]thio}-N-(tert-butyl)acetamide as a potential treatment for a variety of inflammatory conditions, such as osteoarthritis, rheumatoid arthritis, and inflammatory bowel disease.
Eigenschaften
IUPAC Name |
2-[(5-acetamido-1,3,4-thiadiazol-2-yl)sulfanyl]-N-tert-butylacetamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H16N4O2S2/c1-6(15)11-8-13-14-9(18-8)17-5-7(16)12-10(2,3)4/h5H2,1-4H3,(H,12,16)(H,11,13,15) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NTHDROUEJLGJDS-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)NC1=NN=C(S1)SCC(=O)NC(C)(C)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H16N4O2S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
288.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-[(5-acetamido-1,3,4-thiadiazol-2-yl)sulfanyl]-N-tert-butylacetamide | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.






![1-{[3-(3-chlorophenyl)-1,2,4-oxadiazol-5-yl]methyl}-4-(2-ethoxyphenyl)piperazine](/img/structure/B5698703.png)


![2-methyl-N-[4-(1-naphthyl)-1,3-thiazol-2-yl]propanamide](/img/structure/B5698732.png)
![{3-ethoxy-4-[(4-nitrobenzyl)oxy]phenyl}methanol](/img/structure/B5698737.png)
![N'-[3-(benzyloxy)benzylidene]-5-methyl-2-thiophenecarbohydrazide](/img/structure/B5698738.png)
![N'-{[2-(3,4-dimethylphenoxy)acetyl]oxy}-4-pyridinecarboximidamide](/img/structure/B5698749.png)

![4-[(3-bromo-4-ethoxy-5-methoxybenzylidene)amino]-4-azatetracyclo[5.3.2.0~2,6~.0~8,10~]dodec-11-ene-3,5-dione](/img/structure/B5698771.png)